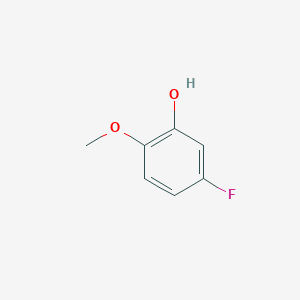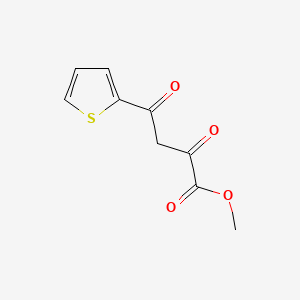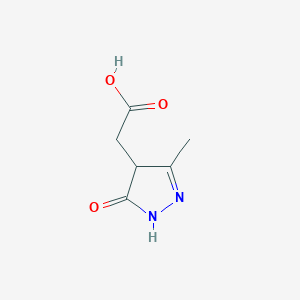
5-Fluoro-2-methoxyphenol
Descripción general
Descripción
5-Fluoro-2-methoxyphenol is a chemical compound with the empirical formula C7H7FO2 . It is a solid substance and is an important intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of 5-Fluoro-2-methoxyphenol can be achieved using methoxybenzene as a raw material under the action of butyllithium and trimethoxyborane .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyphenol consists of a benzene ring with a fluorine atom and a methoxy group attached to it . The molecular weight of this compound is 142.13 .Physical And Chemical Properties Analysis
5-Fluoro-2-methoxyphenol is a solid substance . Its molecular weight is 142.13 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Radioligand Synthesis
A study by Vos and Slegers (1994) developed a synthesis procedure for a compound using 5-fluoro-2-methoxyphenol, targeting potential applications as a radioligand for GABA receptors in the brain. This advancement suggests its potential utility in neuroimaging and neuropharmacology research (Vos & Slegers, 1994).
Chemical Synthesis and Oxidation Studies
Karam et al. (1999) investigated the oxidation of phenols, including derivatives like 5-fluoro-2-methoxyphenol, to create hydroindolenones and hydroquinolenones. This research is pivotal for understanding the chemical properties and reactions of such compounds (Karam et al., 1999).
Application in Alzheimer’s Disease Research
Kepe et al. (2006) utilized a derivative of 5-fluoro-2-methoxyphenol in studying serotonin receptors in Alzheimer's disease patients. This emphasizes its significance in the development of molecular imaging probes for neurological diseases (Kepe et al., 2006).
Study of Intermolecular and Intramolecular Hydrogen Bonds
Varfolomeev et al. (2010) conducted a study focusing on methoxyphenols like 5-fluoro-2-methoxyphenol, analyzing their hydrogen bonding capabilities. Such studies are crucial for the understanding of molecular interactions in pharmaceuticals and organic chemistry (Varfolomeev et al., 2010).
Enzyme-mediated Synthesis for Photoconductive Materials
Zaragoza-Gasca et al. (2011) synthesized Poly(4-fluoro-2-methoxyphenol) using an enzymatic process, highlighting its potential application in photoconductive materials. This approach is significant for developing new materials with eco-friendly processes (Zaragoza-Gasca et al., 2011).
Peripheral Benzodiazepine Receptor Studies
Zhang et al. (2003) synthesized ligands using 5-fluoro-2-methoxyphenol derivatives for studying peripheral benzodiazepine receptors. Such research aids in understanding the pharmacological targeting of these receptors (Zhang et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Fluoro-2-methoxyphenol is an important intermediate in the synthesis of pharmaceuticals . It is used as a raw material in the synthesis of the antihypertensive drug, aliskiren . The primary targets of this compound are likely to be the enzymes and receptors involved in the regulation of blood pressure.
Mode of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . They inhibit the production of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . This suggests that 5-Fluoro-2-methoxyphenol may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use as an intermediate in the synthesis of the antihypertensive drug aliskiren , it is likely that its effects are related to the regulation of blood pressure.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could influence its stability.
Propiedades
IUPAC Name |
5-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKLEQAFZWIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379100 | |
| Record name | 5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxyphenol | |
CAS RN |
72955-97-6 | |
| Record name | 5-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Fluoro-2-methoxyphenol interact with the Oriental fruit fly, and what are the downstream effects?
A1: The research paper you provided focuses on the development of di- and tri-fluorinated analogs of methyl eugenol, a known attractant for the Oriental fruit fly. While the abstract doesn't explicitly mention 5-Fluoro-2-methoxyphenol, it's likely that this compound was investigated as part of the study on fluorinated analogs.
Q2: Can you elaborate on the structure-activity relationship (SAR) of 5-Fluoro-2-methoxyphenol and its analogs in the context of attracting the Oriental fruit fly?
A: While the abstract doesn't provide specific details on the SAR of 5-Fluoro-2-methoxyphenol and its analogs, it's highly likely that the researchers investigated how modifications to the methyl eugenol structure, specifically the addition of fluorine atoms, impacted its ability to attract the flies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)





![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)


